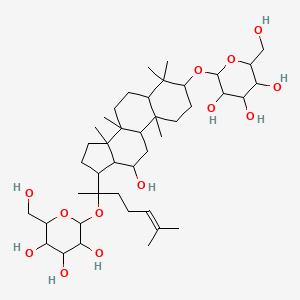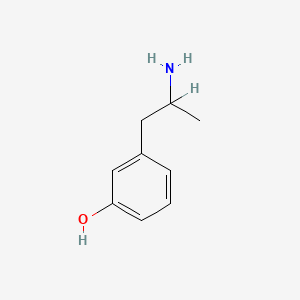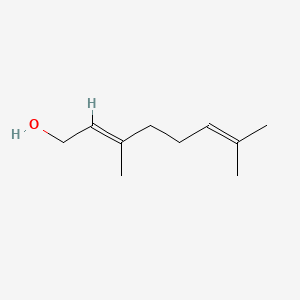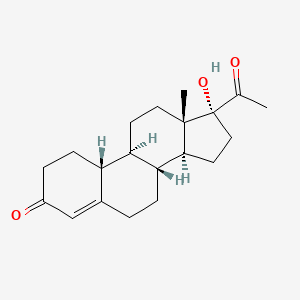
ginsenoside F2
Vue d'ensemble
Description
Ginsenoside F2 is a bioactive metabolite of the ginsenoside component of Panax ginseng . It is a triterpene saponin originally found in species of Panax . Ginsenoside F2 has been reported to exhibit anti-obesity and anticancer chemotherapeutic activities . It also inhibits hair cell apoptosis, decreasing the expression of TGF-β2, SCAP, and SREBP in vivo .
Synthesis Analysis
Ginsenoside F2 has been synthesized in Saccharomyces cerevisiae by expressing UDP-glycosyltransferase 1 (UGT1) and glycosyltransferase yojK1 (GTK1) in a high-producing protopanaxadiol (PPD) strain . The synthesis of ginsenoside F2 involves the glycosylation of the hydroxyl groups at the C3 and C20 positions of PPD .Molecular Structure Analysis
The molecular formula of ginsenoside F2 is C42H72O13 . It has a molecular weight of 785.01 . The structure of ginsenoside F2 consists of a 4-ring, steroid-like structure .Physical And Chemical Properties Analysis
Ginsenoside F2 is a solid substance . It has a molecular weight of 785.01 and a molecular formula of C42H72O13 .Applications De Recherche Scientifique
Anti-Cancer Effects
Ginsenoside F2 has been shown to have anti-cancer effects . It’s one of the minor ginsenosides that make up less than 1% of the total ginseng extract . Despite its small proportion, it has been found to have significant anti-cancer properties .
Antioxidant Properties
In addition to its anti-cancer effects, ginsenoside F2 also has antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Improvement of Dementia
Ginsenoside F2 has been found to improve dementia . Dementia is a general term for loss of memory, language, problem-solving and other thinking abilities that are severe enough to interfere with daily life .
Treatment of Atopic Dermatitis
Atopic dermatitis, a type of inflammation of the skin, can also be treated with ginsenoside F2 . It’s a condition that makes your skin red and itchy, and ginsenoside F2 has been found to alleviate these symptoms .
Biotransformation Applications
Ginsenoside F2 can be produced through the biotransformation of other ginsenosides . For example, two glycosidase genes associated with the conversion of ginsenoside Rd to ginsenosides F2 have been identified . Another study found that a β-glucosidase from rat intestinal bacteria can effectively convert ginsenoside Rb1 into ginsenoside F2 .
Treatment of Alcoholic Liver
Ginsenoside F2 has been found to be effective in the treatment of alcoholic liver . Alcoholic liver disease is a result of overconsuming alcohol that damages the liver, leading to a buildup of fats, inflammation, and scarring .
Mécanisme D'action
Target of Action
Ginsenoside F2, a metabolite of Ginsenoside Rb1 , primarily targets the gut microbiota and the SGLT1 gene . It has been shown to have beneficial metabolic effects on obesity and its complications by allowing for the correction of gut microbiota dysbiosis and regulating the secretion of related endogenous metabolites . It also regulates SGLT1 gene expression to effectively reduce intestinal glucose uptake .
Mode of Action
Ginsenoside F2 interacts with its targets by modulating the composition of gut microbiota, improving the metabolism of intestinal endogenous substances, and alleviating the level of inflammation . It also inhibits SGLT1 , which is involved in glucose absorption in the intestine. Furthermore, it has been found to induce apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction .
Biochemical Pathways
Ginsenoside F2 is involved in various biochemical pathways. It improves glucose metabolism disorders by reducing cellular oxidative stress in insulin-resistant HepG2 cells via MAPK signaling, participating in the PI3K/AKT/GSK-3β signaling pathway, promoting glycogen synthesis, and inhibiting gluconeogenesis . It also hydrolyzes ginsenoside Rb1 through the following pathways: Rb1 → gypenoside XVII → F2, or Rb1 → Rd → F2 .
Pharmacokinetics
The pharmacokinetics of ginsenosides, including F2, significantly differ between species of experimental animals . Ginsenosides Rg3, Rk1, Rg5, F2, and compound K showed a higher Cmax, AUC(0–t), and AUC(0–∞) and shorter Tmax (for compound K) than those in the red ginseng group . This suggests that bioconverted red ginseng may lead to a higher absorption rate of bioactive ginsenosides, including F2 .
Result of Action
Ginsenoside F2 has been shown to have various molecular and cellular effects. It has anti-cancer and antioxidant effects , improves dementia and atopic dermatitis , and protects HEK-293 cells against H_2O_2-induced oxidative stress through reducing intracellular ROS and MDA, as well as activating the Nrf2/Keap1 signaling pathway and antioxidant enzymes .
Action Environment
The action of ginsenoside F2 can be influenced by environmental factors. For instance, handling in a well-ventilated place is recommended to prevent fire caused by electrostatic discharge steam . Moreover, the choice of animal model should be the subject of careful consideration when exploring the pharmacology of red ginseng extract with specific focus on the plasma profile of an individual ginsenoside .
Safety and Hazards
Orientations Futures
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides like F2 using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases (GTs) and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIROVJVGRGSPO-JBVRGBGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432763 | |
| Record name | ginsenoside F2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ginsenoside F2 | |
CAS RN |
62025-49-4 | |
| Record name | Ginsenoside F2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ginsenoside F2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the primary molecular targets of ginsenoside F2?
A1: Research suggests that F2 interacts with various molecular targets, including:
- Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.
- AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.
- Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.
Q2: How does F2's interaction with these targets translate into its observed effects?
A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].
Q3: What is the molecular formula and weight of ginsenoside F2?
A3: Ginsenoside F2 has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.
Q4: What spectroscopic data is available for the structural elucidation of F2?
A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.
Q5: How is F2 typically produced using enzymatic biotransformation?
A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)









![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)